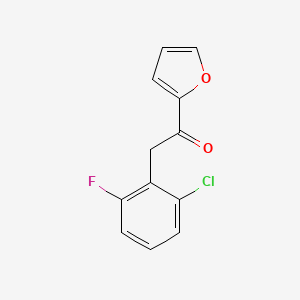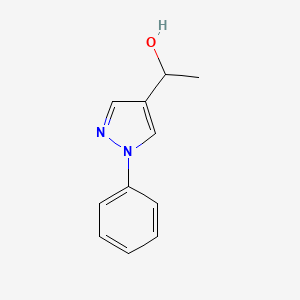
3-Chloro-4-(methoxymethyl)aniline
Vue d'ensemble
Description
3-Chloro-4-(methoxymethyl)aniline is an organic compound. It is an aniline derivative, which means it has an amino group (-NH2) attached to a benzene ring . The compound also contains a methoxymethyl group (-OCH3) and a chlorine atom . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of anilines like this compound can be achieved through various methods. One common method is the nucleophilic substitution of aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula ClC6H3(OCH3)NH2 . The molecular weight of the compound is 157.60 . The compound has a chlorine atom, a methoxymethyl group, and an amino group attached to a benzene ring .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 157.60 . The compound is insoluble in water .Applications De Recherche Scientifique
Synthesis of Tetrahydroquinolines
- 3-Chloro-4-(methoxymethyl)aniline plays a role in the synthesis of tetrahydroquinolines, which are related to the antiviral compound Virantmycin. The process involves cyclization using cuprous chloride in the presence of trifluoroacetic anhydride, leading to the formation of 6-substituted 2-butyl-2-methoxymethyl-1-trifluoroacetyl-1,2-dihydroquinolines (Francis, Williamson, & Ward, 2004).
Precursor for 3-Methoxymethylquinolines
- It serves as a starting material in an efficient process to prepare 3-methoxymethylquinolines, which are precursors for 5-methoxymethylquinolinic acid. This synthesis starts from substituted anilines and involves a series of reactions including the Vilsmeier Reaction (Calvin et al., 2002).
Fluorescence Quenching Studies
- The compound is used in studies of fluorescence quenching, particularly in understanding the interactions and conformational changes in different solvents. This research has implications for understanding molecular interactions and the behavior of chemical species in various environments (Geethanjali et al., 2015).
Practical Synthesis
- This compound is involved in the practical synthesis of other aniline derivatives, like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis features characteristics like robustness, less waste burden, and suitability for industrial production (Zhang Qingwen, 2011).
Spectroscopic Analysis and Molecular Structure
- Research on compounds like 4-methoxy-N-(3-phenylallylidene) aniline, involving spectroscopic techniques and molecular structure analysis, uses derivatives of this compound. This includes understanding their electronic and geometric structures, which is vital for applications in materials science and chemistry (Efil & Bekdemir, 2014).
Antimicrobial Activity
- The compound is used in the synthesis of novel quinazolinone derivatives, which are then tested for their antimicrobial activity. This demonstrates its role in developing new pharmaceutical compounds (Habib, Hassan, & El‐Mekabaty, 2013).
Safety and Hazards
3-Chloro-4-(methoxymethyl)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing dust, wear protective clothing, and avoid release to the environment .
Mécanisme D'action
Target of Action
3-Chloro-4-(methoxymethyl)aniline is a chemical compound that has been studied for its potential applications in various fields. It is an aniline metabolite of chlorpropham , a herbicide used to inhibit sprouting in stored potatoes .
Mode of Action
It is known that aniline compounds can interact with various biological targets, leading to a range of effects . For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
For example, they can participate in the formation of carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions .
Result of Action
Aniline compounds can have various effects depending on their specific structures and the biological targets they interact with .
Propriétés
IUPAC Name |
3-chloro-4-(methoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFFBYZBMYMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


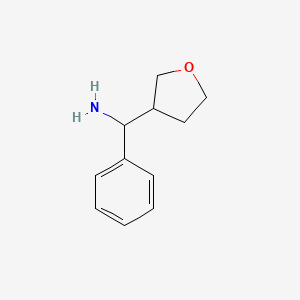
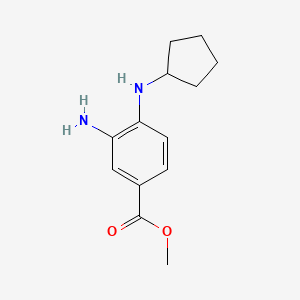
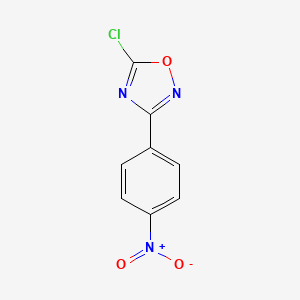
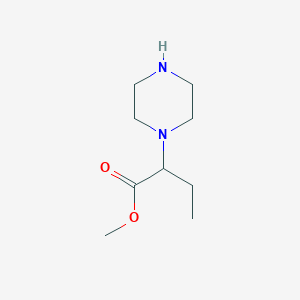

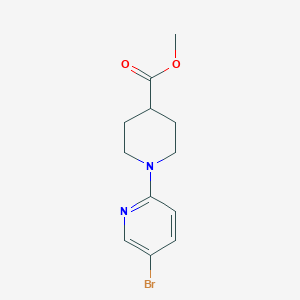
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)

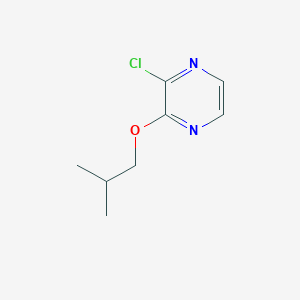
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
